molecular formula C22H28N4 B5815437 N-(4-methylbenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine

N-(4-methylbenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine

Cat. No. B5815437
M. Wt: 348.5 g/mol
InChI Key: UMZVQGFCESCERS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine, also known as Pimavanserin, is a novel drug that has been approved by the United States Food and Drug Administration (FDA) for the treatment of Parkinson's disease psychosis. It is a selective serotonin inverse agonist and antagonist that works by modulating the activity of the serotonin 5-HT2A receptor. The drug has been shown to be effective in treating the symptoms of Parkinson's disease psychosis without worsening motor function.

Mechanism of Action

N-(4-methylbenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine works by selectively blocking the activity of the serotonin 5-HT2A receptor. This receptor is known to play a key role in the regulation of mood, cognition, and perception. By modulating the activity of this receptor, this compound is able to reduce the frequency and severity of hallucinations and delusions without worsening motor function.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable safety profile, with no significant adverse effects on motor function or cognitive performance. The drug has been shown to be well-tolerated in clinical trials, with the most common side effects being mild to moderate in severity. These side effects include nausea, constipation, and headache.

Advantages and Limitations for Lab Experiments

N-(4-methylbenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine has several advantages for use in laboratory experiments. It is a highly selective and potent inhibitor of the serotonin 5-HT2A receptor, making it a useful tool for studying the role of this receptor in various neuropsychiatric disorders. However, the drug's selectivity for the 5-HT2A receptor may limit its usefulness for studying other serotonin receptors or other neurotransmitter systems.
List of

Future Directions

1. Investigating the potential use of N-(4-methylbenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine in the treatment of other neuropsychiatric disorders, such as depression and anxiety disorders.
2. Studying the long-term effects of this compound on motor function and cognitive performance in patients with Parkinson's disease psychosis.
3. Developing new formulations of this compound for improved bioavailability and patient compliance.
4. Investigating the potential use of this compound in combination with other drugs for the treatment of neuropsychiatric disorders.
5. Studying the underlying mechanisms of this compound's effects on the serotonin 5-HT2A receptor and identifying new targets for drug development.

Synthesis Methods

The synthesis of N-(4-methylbenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine involves the condensation of 4-methylbenzylamine with 2-(1-piperidinyl)ethylamine to form the intermediate, N-(4-methylbenzyl)-2-(1-piperidinyl)ethylamine. This intermediate is then reacted with 2-cyanobenzimidazole to form the final product, this compound.

Scientific Research Applications

N-(4-methylbenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine has been extensively studied for its potential applications in the treatment of various neuropsychiatric disorders. It has been shown to be effective in treating the symptoms of Parkinson's disease psychosis, as well as in reducing the frequency and severity of hallucinations and delusions in patients with Alzheimer's disease psychosis. The drug has also been studied for its potential use in the treatment of schizophrenia, depression, and anxiety disorders.

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-1-(2-piperidin-1-ylethyl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4/c1-18-9-11-19(12-10-18)17-23-22-24-20-7-3-4-8-21(20)26(22)16-15-25-13-5-2-6-14-25/h3-4,7-12H,2,5-6,13-17H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZVQGFCESCERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2CCN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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